3,4-Dimethoxy-4'-fluorochalcone

Übersicht

Beschreibung

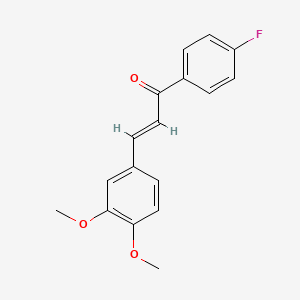

3,4-Dimethoxy-4’-fluorochalcone is a synthetic organic compound belonging to the chalcone family. Chalcones are aromatic ketones with two phenyl rings joined by a three-carbon α,β-unsaturated carbonyl system. This particular chalcone derivative is characterized by the presence of methoxy groups at the 3 and 4 positions and a fluorine atom at the 4’ position on the phenyl rings. It is known for its yellow crystalline appearance and is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-4’-fluorochalcone typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3,4-dimethoxybenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods: On an industrial scale, the production of 3,4-Dimethoxy-4’-fluorochalcone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Purification is typically achieved through recrystallization or chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 3,4-Dimethoxy-4’-fluorochalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.

Substitution: The methoxy and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Dihydrochalcones or alcohol derivatives.

Substitution: Amino or thio-substituted chalcones.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Anti-inflammatory Effects

3,4-DC has been evaluated for its anti-inflammatory properties. A study demonstrated that it inhibits cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory process. The compound exhibited significant activity in reducing inflammation in various models, suggesting its potential as a therapeutic agent for inflammatory diseases .

1.2 Cardiovascular Health

Research indicates that 3,4-DC induces autophagy in cardiovascular cells, which may protect against atherosclerosis and other cardiovascular diseases. In a diet-induced mouse model, intraperitoneal injections of 3,4-DC significantly reduced atherosclerotic lesions in the aorta. The compound was found to enhance autophagic flux and activate pro-autophagy transcription factors, suggesting its role in cellular homeostasis and protection against cardiovascular aging .

1.3 Anticancer Activity

Chalcones, including 3,4-DC, have shown promise in anticancer research. They interact with various molecular targets involved in cancer cell proliferation and survival. Studies have indicated that 3,4-DC can induce apoptosis in cancer cells through multiple pathways, including the inhibition of specific signaling cascades associated with tumor growth .

Summary of Research Findings

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled study examining the effects of 3,4-DC on human leukocyte activity, researchers found that the compound significantly inhibited leukocyte activation and secretion of lysosomal enzymes. This suggests potential therapeutic applications for conditions characterized by excessive inflammation.

Case Study 2: Cardiovascular Applications

A study involving genetically predisposed ApoE−/− mice demonstrated that repeated administration of 3,4-DC led to significant improvements in vascular health markers and reduced incidence of myocardial infarction when compared to control groups not receiving the treatment.

Wirkmechanismus

The biological activity of 3,4-Dimethoxy-4’-fluorochalcone is primarily attributed to its ability to interact with cellular targets and pathways. It can inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs). The compound also induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Vergleich Mit ähnlichen Verbindungen

3,4-Dimethoxychalcone: Lacks the fluorine atom, which may alter its biological activity and reactivity.

4’-Fluorochalcone: Lacks the methoxy groups, affecting its solubility and interaction with biological targets.

2’,4’-Dichloro-3,4-dimethoxychalcone: Contains additional chlorine atoms, which can significantly change its chemical and biological properties.

Uniqueness: 3,4-Dimethoxy-4’-fluorochalcone is unique due to the combined presence of methoxy and fluoro groups, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile compound in various research fields.

Biologische Aktivität

3,4-Dimethoxy-4'-fluorochalcone is a synthetic compound belonging to the chalcone class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antidiabetic, antimicrobial, and antioxidant activities, as well as its underlying mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be described by the formula . Its structural features include two methoxy groups and a fluorine atom that may influence its biological activity.

1. Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound induces apoptosis and autophagy in cancer cells. For instance, studies show that chalcones can modulate pathways involving the mTOR protein and activate intrinsic apoptotic pathways, leading to cell cycle arrest in the G0/G1 phase .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induces apoptosis via mitochondrial pathway |

| HeLa (Cervical Cancer) | 12.5 | Triggers autophagy and apoptosis |

2. Antidiabetic Activity

Chalcones are known for their potential in managing diabetes through various mechanisms:

- Inhibition of Enzymes : this compound has shown inhibitory effects on α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. This inhibition can help lower postprandial blood glucose levels .

- Insulin Sensitization : The compound acts as a negative regulator in insulin signaling pathways, enhancing insulin sensitivity and glucose uptake in peripheral tissues .

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| α-Glucosidase | 25.0 | Inhibitory |

| α-Amylase | 22.5 | Inhibitory |

3. Antimicrobial Activity

The antimicrobial properties of chalcones have also been documented:

- Bacterial Inhibition : Studies indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacteria | MIC (µg/mL) | Activity |

|---|---|---|

| E. coli | 15 | Moderate |

| S. aureus | 10 | Strong |

4. Antioxidant Activity

Chalcones are recognized for their antioxidant capabilities:

- Radical Scavenging : The compound demonstrates significant scavenging activity against free radicals, which is important for preventing oxidative stress-related diseases.

| Assay Type | EC50 (µg/mL) | Result |

|---|---|---|

| DPPH | 50 | Strong |

Case Studies and Research Findings

- Breast Cancer Study : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells, with an increase in markers for apoptosis such as cleaved caspase-3 .

- Diabetes Management : In vivo studies showed that administration of the compound to diabetic mice resulted in significant reductions in blood glucose levels compared to control groups, indicating its potential as an antidiabetic agent .

- Antimicrobial Efficacy : A recent investigation highlighted the effectiveness of this chalcone against multi-drug resistant strains of bacteria, suggesting its potential application in treating infections where conventional antibiotics fail .

Eigenschaften

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FO3/c1-20-16-10-4-12(11-17(16)21-2)3-9-15(19)13-5-7-14(18)8-6-13/h3-11H,1-2H3/b9-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFPOMHEKFNGLA-YCRREMRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28081-14-3 | |

| Record name | NSC125657 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.